(3R)-3-Hydroxybutanenitrile-13C
Description
(3R)-3-Hydroxybutanenitrile-¹³C is a chiral nitrile compound featuring a hydroxyl group at the third carbon of a four-carbon chain, with the stereocenter in the R configuration. The ¹³C isotopic label at the nitrile carbon distinguishes it from its natural abundance counterpart (¹²C), making it invaluable for spectroscopic studies, metabolic tracing, and reaction mechanism elucidation. This compound is particularly relevant in asymmetric synthesis and pharmaceutical research due to its ability to act as a precursor for β-hydroxy acids, amines, or ketones via reduction or hydrolysis pathways.
Properties
Molecular Formula |
C₃¹³CH₇NO |
|---|---|
Molecular Weight |
86.1 |
Synonyms |
(R)-3-Hydroxybutanonitrile-13C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analogues
(a) Non-Isotopic (3R)-3-Hydroxybutanenitrile
The non-isotopic variant shares identical chemical reactivity and stereochemistry but lacks the ¹³C label. This difference is critical in nuclear magnetic resonance (NMR) studies, where the ¹³C-labeled compound provides enhanced signal resolution for the nitrile carbon (δ ~120 ppm in ¹³C NMR) compared to the negligible signal from ¹²C .
(b) (3S)-3-Hydroxybutanenitrile
The S-enantiomer exhibits identical physical properties (e.g., boiling point, solubility) but differs in optical rotation and biological activity. Enantiomeric purity is crucial in drug development, as the R and S forms may interact differently with chiral environments in enzymes or receptors.
(c) 4-Hydroxybutanenitrile
Positional isomerism shifts the hydroxyl group to the terminal carbon. This structural change reduces steric hindrance near the nitrile group, increasing its susceptibility to nucleophilic attack. For example, 4-hydroxybutanenitrile undergoes hydrolysis faster than (3R)-3-hydroxybutanenitrile under identical conditions.
(d) 3-Nitro-6-Phenyl-2-Pyridone Derivatives (e.g., 5a, 5b, 5c)
While structurally distinct (aromatic pyridone core vs. aliphatic nitrile), these compounds share functional group similarities, such as nitrile precursors (e.g., benzonitrile in synthesis) . Key differences include:
- Reactivity : Pyridone derivatives (e.g., 5c) undergo electrophilic substitution at the nitro group, whereas (3R)-3-hydroxybutanenitrile-¹³C participates in nucleophilic additions or reductions.
- Spectroscopy : The nitrile group in (3R)-3-hydroxybutanenitrile-¹³C shows a sharp ¹³C NMR signal at ~120 ppm, while aromatic nitriles in pyridones (e.g., 5a) exhibit upfield shifts due to conjugation (δ ~110–115 ppm) .
Isotopic vs. Non-Isotopic Analogues
| Property | (3R)-3-Hydroxybutanenitrile-¹³C | (3R)-3-Hydroxybutanenitrile (¹²C) |
|---|---|---|
| NMR Signal (Nitrile Carbon) | Distinct ¹³C peak at ~120 ppm | No detectable signal (¹²C) |
| Mass Spectrometry | Molecular ion peak at m/z = 88 (¹³C) | Molecular ion peak at m/z = 87 |
| Synthetic Cost | Higher due to isotopic enrichment | Lower |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
